![molecular formula C10H14N4O B2740729 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide CAS No. 2103266-79-9](/img/structure/B2740729.png)
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBCA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the enzyme protein kinase CK2. This enzyme is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival.
Mechanism of Action
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide works by inhibiting the activity of the enzyme protein kinase CK2. This enzyme is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of CK2, 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemical and Physiological Effects:
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to have significant biochemical and physiological effects. The inhibition of CK2 activity by 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide induces apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for CK2. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential toxicity. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide analogs with improved potency and selectivity for CK2. Another area of research is the identification of new therapeutic applications for 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide and its potential toxicity.
Synthesis Methods
The synthesis of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form tert-butyl 3-oxo-3-phenylpropanehydrazonate. This intermediate is then reacted with ethyl cyanoacetate to form tert-butyl 3-oxo-3-phenylpropanehydrazonate ethyl cyanoacetate. The final step involves the reaction of this intermediate with acetic anhydride to form 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide.
Scientific Research Applications
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide is in cancer research. The inhibition of CK2 activity by 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has also been studied for its potential applications in the field of neurodegenerative diseases. The inhibition of CK2 activity has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
5-tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2,3)8-6-7(13-14-8)9(15)12-5-4-11/h6H,5H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOCZEISZFOYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(cyanomethyl)-1H-pyrazole-5-carboxamide |
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